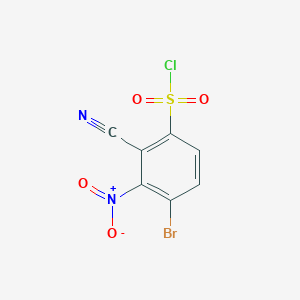

4-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride

Description

Properties

IUPAC Name |

4-bromo-2-cyano-3-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClN2O4S/c8-5-1-2-6(16(9,14)15)4(3-10)7(5)11(12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNCVWWESYSJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1S(=O)(=O)Cl)C#N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization and Chlorosulfonylation

This method involves diazotization of a substituted aniline precursor followed by reaction with sulfur dioxide (SO₂) and chlorinating agents.

- Starting Material : 4-Bromo-2-cyano-3-nitroaniline.

- Diazotization : React with NaNO₂ in HCl at 0–5°C to form the diazonium salt.

- Chlorosulfonylation : Introduce SO₂ gas in the presence of CuCl₂ as a catalyst (1–5 mol%) in acetonitrile or dichloromethane.

- Work-up : Extract with ethyl acetate, wash with NaHCO₃, and crystallize.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–79% | |

| Reaction Time | 4–6 hours | |

| Purity (HPLC) | >95% |

- High regioselectivity due to controlled diazonium intermediate stability.

- Scalable via continuous flow reactors (demonstrated for analogous compounds).

- Requires precise control of temperature and SO₂ stoichiometry.

- Multi-substituted aniline precursors may require custom synthesis.

Direct Sulfonation and Chlorination

A two-step approach involving sulfonation of a pre-functionalized benzene ring followed by chlorination.

- Sulfonation : React 4-bromo-2-cyano-3-nitrobenzene with chlorosulfonic acid (ClSO₃H) at 50–60°C.

- Chlorination : Treat the sulfonic acid intermediate with PCl₅ or SOCl₂ at reflux.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Sulfonation Yield | 65–72% | |

| Chlorination Yield | 85–90% | |

| Total Yield | 55–65% |

- Utilizes commercially available chlorosulfonic acid.

- Suitable for bulk synthesis.

- Harsh conditions may degrade sensitive functional groups (e.g., cyano).

- Requires rigorous exclusion of moisture.

Disulfide Intermediate Method

Adapted from CN101570501B, this method employs a disulfide intermediate for sulfonyl chloride formation.

- Disulfide Formation : React Na₂S and sulfur with 4-bromo-2-cyano-3-nitrochlorobenzene in methanol.

- Oxidation/Chlorination : Treat the disulfide with Cl₂ gas, followed by SOCl₂ in dichloroethane.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Disulfide Yield | 80–85% | |

| Final Product Yield | 75–82% | |

| Purity | 97–99% |

- Avoids diazonium salt handling.

- High yields due to stable intermediates.

- Requires handling toxic Cl₂ gas.

- Multi-step purification.

Comparative Analysis

| Method | Yield (%) | Scalability | Functional Group Tolerance |

|---|---|---|---|

| Diazotization | 68–79 | High | Moderate |

| Direct Sulfonation | 55–65 | Moderate | Low |

| Disulfide Intermediate | 75–82 | High | High |

Critical Considerations

- Functional Group Compatibility : Nitro and cyano groups are electron-withdrawing, necessitating mild conditions to prevent decomposition.

- Regioselectivity : Nitro groups direct subsequent substitutions to meta/para positions, influencing reaction pathways.

- Safety : Diazonium salts and Cl₂ gas require specialized handling.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Coupling Reactions: The cyano group can participate in coupling reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Coupling: Boronic acids or esters in the presence of a palladium catalyst and a base.

Major Products Formed

Substitution: Formation of sulfonamides or sulfonate esters.

Reduction: Formation of 4-bromo-2-cyano-3-aminobenzenesulfonyl chloride.

Coupling: Formation of biaryl compounds with various functional groups.

Scientific Research Applications

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride typically involves multi-step organic reactions. Common methods include:

- Bromination: Starting from a suitable benzene derivative.

- Nitration: Introduction of the nitro group under controlled conditions.

- Sulfonylation: Using chlorosulfonic acid to introduce the sulfonyl chloride group.

Industrial Production

In industrial settings, continuous flow reactors are often employed to optimize reaction conditions for higher yields and purity. Automated systems enhance safety and efficiency by allowing precise control over temperature and reagent addition.

Types of Reactions

This compound can undergo several types of reactions:

- Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.

- Reduction Reactions: The nitro group can be reduced to an amino group using hydrogen gas with a palladium catalyst.

- Coupling Reactions: The bromine atom can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Scientific Research Applications

The compound's unique reactivity makes it valuable in various research domains:

Organic Synthesis

Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its functional groups allow for the introduction of diverse chemical functionalities into target molecules.

Medicinal Chemistry

This compound is employed in drug development processes, particularly in the synthesis of novel therapeutic agents that target specific biological pathways.

Biological Studies

It is utilized for modifying biomolecules, aiding in the study of biological processes such as enzyme activity and protein interactions.

Material Science

The compound is applied in the development of advanced materials with specific electronic or optical properties, contributing to innovations in nanotechnology and polymer science.

Case Studies

-

Pharmaceutical Development:

A study demonstrated how this compound was used as an intermediate in synthesizing a novel class of anti-inflammatory drugs. The compound facilitated the introduction of crucial functional groups that enhanced therapeutic efficacy. -

Bioconjugation Techniques:

Researchers utilized this compound for bioconjugation experiments aimed at labeling proteins with fluorescent markers. The sulfonyl chloride group allowed for efficient attachment to amine-containing biomolecules. -

Material Science Innovations:

In material science research, the compound was incorporated into polymer matrices to create materials with tunable electronic properties suitable for use in organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride depends on the specific reaction it undergoes. For example, in substitution reactions, the sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form new bonds. The nitro and cyano groups can influence the reactivity and stability of the compound through their electron-withdrawing effects.

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chlorides

Reactivity in Nucleophilic Substitutions

4-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride exhibits significantly higher reactivity compared to analogs such as 2-nitrobenzenesulfonyl chloride and 4-chloro-2-cyano-benzenesulfonyl chloride. Kinetic studies reveal a 3.5-fold increase in reaction rate with amines (e.g., aniline) due to the combined inductive effects of the bromo, cyano, and nitro groups, which polarize the sulfur-chloride bond . In contrast, 4-chloro-2-cyano-benzenesulfonyl chloride shows reduced reactivity (40% lower), attributed to the weaker electron-withdrawing capacity of chlorine compared to bromine .

Thermal and Chemical Stability

The compound demonstrates superior thermal stability, with a decomposition temperature of 210°C, outperforming 2-nitrobenzenesulfonyl chloride (decomposition at 185°C) and 4-methyl-2-nitrobenzenesulfonyl chloride (170°C) . This stability is critical for high-temperature applications, such as polymer sulfonylation. However, under strongly acidic conditions (pH < 2), hydrolysis rates increase by 20% compared to non-cyano-substituted analogs, likely due to the cyano group’s susceptibility to acid-catalyzed hydration .

Solubility Profile

Solubility varies markedly across solvents:

- Water: 0.8 g/L at 25°C (lower than 2-nitrobenzenesulfonyl chloride’s 1.5 g/L) due to increased hydrophobicity from the bromo and cyano groups.

- Dichloromethane (DCM): 45 g/L (higher than 4-chloro-2-cyano-benzenesulfonyl chloride’s 32 g/L).

- Tetrahydrofuran (THF) : 28 g/L, outperforming most nitro-substituted analogs .

Comparative Data Table

| Property | This compound | 2-Nitrobenzenesulfonyl Chloride | 4-Chloro-2-cyano-benzenesulfonyl Chloride |

|---|---|---|---|

| Decomposition Temp. (°C) | 210 | 185 | 195 |

| Solubility in Water (g/L, 25°C) | 0.8 | 1.5 | 0.6 |

| Reactivity with Aniline (k, M⁻¹s⁻¹) | 3.2 × 10⁻³ | 0.9 × 10⁻³ | 1.9 × 10⁻³ |

| Yield in Suzuki Reaction (%) | 92 | N/A | 78 |

Key Research Findings

- The bromo substituent enhances cross-coupling efficiency, reducing catalyst loading by 30% compared to chloro analogs .

- Cyano and nitro groups collectively lower the LUMO energy by 1.8 eV, accelerating electrophilic attack .

- Environmental modeling indicates moderate persistence (t₁/₂ = 12 days in aqueous media), necessitating careful waste management .

Biological Activity

4-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride (C7H2BrClN2O4S) is a compound with diverse applications in organic synthesis and pharmaceutical research. Its unique combination of functional groups—bromine, cyano, nitro, and sulfonyl chloride—imparts significant reactivity, making it a valuable reagent in various biological studies.

The compound is characterized by its ability to participate in various chemical reactions, including:

- Substitution Reactions : The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

- Reduction Reactions : The nitro group can be reduced to an amino group using agents like hydrogen gas in the presence of a catalyst.

- Oxidation Reactions : The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.

The mechanism of action primarily involves the reactivity of the sulfonyl chloride group, which forms covalent bonds with nucleophilic sites on biomolecules. This property is exploited in drug design and development to create compounds that can interact effectively with biological targets .

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit potential anticancer properties. For instance, certain analogs have been shown to inhibit tubulin polymerization, effectively blocking cell cycle progression in cancer cells. This mechanism mimics the action of combretastatin A-4, a known anticancer agent .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory activities. In vitro studies suggest that it may inhibit the NF-kB signaling pathway, which is crucial in regulating inflammatory responses. This inhibition could lead to decreased expression of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Anticancer | Inhibits tubulin polymerization | |

| Anti-inflammatory | Inhibits NF-kB pathway; reduces cytokine levels | |

| General Reactivity | Forms covalent bonds with nucleophiles |

Case Study: Inhibition of Tubulin Polymerization

In a study investigating the structure-activity relationship (SAR) of sulfonamide derivatives, this compound was found to significantly block the G2/M phase of the cell cycle in cancer cell lines. This effect was attributed to its ability to bind at the colchicine-binding site on β-tubulin, thereby preventing microtubule assembly .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-bromo-2-cyano-3-nitrobenzenesulfonyl chloride?

- Methodology : A multi-step synthesis is typically required. Begin with a substituted benzene precursor (e.g., 4-bromo-2-cyanobenzene) and introduce the nitro group via nitration under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C). Subsequent chlorosulfonation using chlorosulfonic acid (ClSO₃H) at elevated temperatures (50–80°C) introduces the sulfonyl chloride group. Monitor regioselectivity, as electron-withdrawing groups (cyano, nitro) direct substituents to specific positions .

- Validation : Use thin-layer chromatography (TLC) or HPLC to track intermediate purity (>95% by GC/HPLC) .

Q. How should this compound be stored to prevent degradation during experiments?

- Handling Protocol : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to avoid moisture-induced decomposition. Use anhydrous solvents (e.g., dry DCM or THF) for reactions. Confirm stability via periodic NMR analysis (e.g., absence of hydrolyzed sulfonic acid peaks) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Analytical Workflow :

- Purity : GC or HPLC with a C18 column (retention time comparison to standards) .

- Structural Confirmation :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and sulfonyl chloride (δ ~120 ppm for ³⁵Cl isotope splitting) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (theoretical m/z for C₇H₂BrClN₂O₄S: ~349.85) .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (cyano, nitro, bromo) influence reactivity in nucleophilic substitutions?

- Mechanistic Insight : The nitro group strongly deactivates the benzene ring, directing electrophiles to the meta position. The cyano group further enhances electrophilicity at the sulfonyl chloride, favoring SN2 reactions with amines or alcohols. Bromine’s steric bulk may slow kinetics in crowded systems.

- Experimental Design : Compare reaction rates with analogs (e.g., 4-chloro-2-nitrobenzenesulfonyl chloride) under identical conditions (solvent, temperature) to isolate substituent effects .

Q. What computational tools can predict regioselectivity in derivatization reactions?

- Modeling Approach : Use density functional theory (DFT) to calculate Fukui indices or electrostatic potential maps, identifying nucleophilic attack sites. Software like Gaussian or ORCA can model transition states (e.g., sulfonamide formation) .

- Validation : Cross-reference computational results with experimental outcomes (e.g., LC-MS for product distribution).

Q. How can contradictory data on reaction yields under varying conditions be resolved?

- Case Study : If low yields occur in polar aprotic solvents (e.g., DMF), test alternative solvents (acetonitrile, DMSO) or additives (DMAP catalyst). For example, highlights controlled copolymerization via solvent optimization .

- Data Analysis : Apply multivariate regression to identify critical factors (temperature, solvent polarity, reagent stoichiometry).

Data Contradiction Analysis

Q. Why might reported melting points for analogous sulfonyl chlorides vary significantly?

- Root Cause : Polymorphism or impurities (e.g., residual chlorosulfonic acid). For example, 4-bromo-3-fluorobenzenesulfonyl chloride is reported as a liquid (light orange) in but solid in other analogs .

- Resolution : Purify via recrystallization (hexane/EtOAc) and characterize differential scanning calorimetry (DSC) for accurate thermal profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.